5-Bromo-1-cyclopropylpyrazolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
5-bromo-1-cyclopropylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-7-3-6-4-12-13(8-1-2-8)9(6)11-5-7/h3-5,8H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAYVGVAJBFHPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=NC=C(C=C3C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-cyclopropylpyrazolo[3,4-b]pyridine typically involves the iodination of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by para-methoxybenzyl chloride (PMB-Cl) to produce the key intermediate . This intermediate undergoes further reactions to introduce the cyclopropyl group at the 1-position.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1-cyclopropylpyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with different functional groups using reagents such as aryl boronic acids in Suzuki coupling reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the electronic properties of the pyrazole and pyridine rings.
Common Reagents and Conditions:
Suzuki Coupling: Utilizes palladium catalysts and aryl boronic acids under mild conditions to introduce aryl groups at the 5-position.
Oxidation: Employs oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Uses reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted pyrazolo[3,4-b]pyridine derivatives with potential biological activities.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the efficacy of pyrazolo[3,4-b]pyridine derivatives, including 5-bromo-1-cyclopropylpyrazolo[3,4-b]pyridine, in targeting specific kinases associated with cancer progression.
Case Study: TBK1 Inhibition
- A series of pyrazolo[3,4-b]pyridine derivatives were identified as potent inhibitors of TANK-binding kinase 1 (TBK1), which plays a crucial role in immune response and cancer signaling pathways. One notable derivative exhibited an IC50 value of 0.2 nM, demonstrating significant selectivity and effectiveness in inhibiting TBK1 downstream signaling in various cancer cell lines, including A172 and U87MG .
Table 1: Summary of Anticancer Activity
| Compound | Target Kinase | IC50 (nM) | Cell Lines Tested |
|---|---|---|---|
| Compound 15y | TBK1 | 0.2 | THP-1, RAW264.7 |
| Compound C03 | TRKA | 56 | Km-12, MCF-7 |
| Compound C03 | Proliferation Inhibition | 304 | Km-12 |
Kinase Inhibition
The pyrazolo[3,4-b]pyridine scaffold has been employed in the design of novel kinase inhibitors due to its structural versatility and ability to interact with various biological targets.
Case Study: TRKA Kinase
- The synthesis of 38 derivatives led to the identification of compound C03, which showed promising activity against TRKA kinase with an IC50 value of 56 nM. This compound also demonstrated selectivity for certain cancer cell lines, indicating its potential as a targeted therapy .
Antiviral and Antimalarial Properties
Beyond its anticancer applications, compounds derived from the pyrazolo[3,4-b]pyridine framework have shown efficacy against viral infections and malaria.
Research Findings
- Several derivatives have been reported to exhibit antienteroviral and antimalarial activities. The mechanisms involve inhibition of viral replication pathways and disruption of cellular processes essential for pathogen survival .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of pyrazolo[3,4-b]pyridine derivatives.
Key Insights
Mechanism of Action
The mechanism of action of 5-Bromo-1-cyclopropylpyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as TRKs. Upon binding to these kinases, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, differentiation, and survival . This inhibition is crucial for its potential therapeutic effects in treating cancers driven by TRK overexpression or mutations.
Comparison with Similar Compounds
5-Bromo-1H-pyrazolo[3,4-b]pyridine: Lacks the cyclopropyl group but shares the bromine substitution at the 5-position.
1-Cyclopropylpyrazolo[3,4-b]pyridine: Similar structure but without the bromine atom.
Uniqueness: 5-Bromo-1-cyclopropylpyrazolo[3,4-b]pyridine is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct electronic and steric properties. These features enhance its binding affinity and selectivity for specific biological targets, making it a valuable compound in drug discovery and development.
Biological Activity
5-Bromo-1-cyclopropylpyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential as an inhibitor of tropomyosin receptor kinases (TRKs), which play significant roles in various cancers. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, structure-activity relationships (SAR), and relevant case studies.
Target and Mode of Action
The primary target of this compound is the TRK family of receptors. These receptors are involved in crucial signaling pathways that regulate cell proliferation and survival. The compound inhibits TRK activity, which leads to the suppression of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt. This inhibition can significantly impact cancer cell growth and survival.
Biochemical Pathways
Upon activation, TRKs phosphorylate their intramembrane kinase domain, initiating signal transduction that promotes tumorigenesis. By inhibiting TRKs, this compound disrupts these pathways, leading to reduced cancer cell proliferation and potential apoptosis.
Pharmacokinetics
Pharmacokinetic studies on derivatives of this compound indicate favorable properties such as good plasma stability and low inhibitory activity against cytochrome P450 isoforms, except CYP2C9. This suggests a reduced risk of drug-drug interactions when used in therapeutic settings.
Structure-Activity Relationships (SAR)
The unique structural features of this compound contribute to its biological activity:
- Bromine Substitution : The presence of the bromine atom at the 5-position enhances electronic properties and binding affinity.
- Cyclopropyl Group : This group contributes steric hindrance that may improve selectivity towards TRKs compared to similar compounds lacking this feature.
In comparison to related compounds like 5-Bromo-1H-pyrazolo[3,4-b]pyridine and 1-Cyclopropylpyrazolo[3,4-b]pyridine, the dual presence of bromine and cyclopropyl groups in this compound is crucial for its enhanced biological activity and specificity.
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound:
- Cancer Cell Proliferation : In vitro assays demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines by targeting TRK signaling pathways. For instance, it showed significant antiproliferative effects against human tumor cell lines in xenograft models .
- Selectivity Studies : Research on related pyrazolo compounds indicated that modifications around the pyrazole ring can lead to varied selectivity profiles against different kinases. The findings suggest that careful design based on SAR can yield compounds with enhanced therapeutic profiles for cancer treatment .
- In Vivo Efficacy : In vivo studies have shown promising results regarding tumor growth inhibition when using this compound in animal models. The pharmacodynamic properties suggest that it could be a viable candidate for further development as an anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Bromine Substitution | Cyclopropyl Group | Biological Activity |
|---|---|---|---|
| This compound | Yes | Yes | High (TRK inhibitor) |
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | Yes | No | Moderate |
| 1-Cyclopropylpyrazolo[3,4-b]pyridine | No | Yes | Low |
This table illustrates how the combination of structural features influences biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
